molecular formula C8H18N2O B14622364 3-[(E)-Methyldiazenyl]heptan-3-ol CAS No. 57910-20-0

3-[(E)-Methyldiazenyl]heptan-3-ol

Cat. No.: B14622364
CAS No.: 57910-20-0
M. Wt: 158.24 g/mol
InChI Key: JVSNFGJACICQCL-UHFFFAOYSA-N
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Description

3-[(E)-Methyldiazenyl]heptan-3-ol is an organic compound with the molecular formula C7H16N2O It is a derivative of heptanol, featuring a methyldiazenyl group attached to the third carbon of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-Methyldiazenyl]heptan-3-ol typically involves the diazotization of an appropriate amine precursor followed by a coupling reaction with a heptanol derivative. The reaction conditions often require a controlled temperature environment and the presence of catalysts to facilitate the formation of the methyldiazenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, utilizing automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-Methyldiazenyl]heptan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The methyldiazenyl group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[(E)-Methyldiazenyl]heptan-3-one.

    Reduction: Formation of 3-[(E)-Methyldiazenyl]heptan-3-amine.

    Substitution: Formation of various substituted heptanol derivatives.

Scientific Research Applications

3-[(E)-Methyldiazenyl]heptan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(E)-Methyldiazenyl]heptan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The methyldiazenyl group can participate in electron transfer reactions, influencing the activity of these targets. The hydroxyl group may also play a role in hydrogen bonding and other interactions that modulate the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    3-Heptanol: A simple alcohol with a similar heptane backbone but lacking the methyldiazenyl group.

    3-Heptanone: An oxidized form of 3-heptanol with a ketone functional group.

    3-Heptanamine: A reduced form of 3-heptanol with an amine functional group.

Uniqueness

3-[(E)-Methyldiazenyl]heptan-3-ol is unique due to the presence of the methyldiazenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other heptanol derivatives and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

57910-20-0

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(methyldiazenyl)heptan-3-ol

InChI

InChI=1S/C8H18N2O/c1-4-6-7-8(11,5-2)10-9-3/h11H,4-7H2,1-3H3

InChI Key

JVSNFGJACICQCL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(N=NC)O

Origin of Product

United States

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